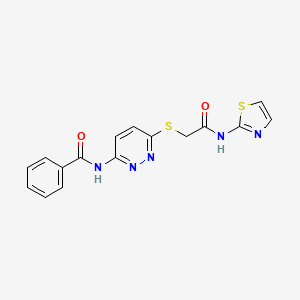![molecular formula C22H25N3O3 B2838624 N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775359-35-7](/img/structure/B2838624.png)
N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazoline . Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The properties of these derivatives depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Synthesis Analysis
The synthesis of quinazoline derivatives involves various methods. For instance, quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as the Niementowski reaction . Another method involves the use of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including “N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide”, is complex and depends on the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, they can be active against certain human cancer cell lines . The most potent derivative, with a nitrophenyl substituent and a rigid cyclic system -OCH2CH2- on the quinazoline ring, exhibited 100-fold higher cytotoxicity, in comparison with erlotinib .科学的研究の応用
Synthesis and Biological Properties
A study by Маркосян et al. (2006) describes the synthesis of derivatives related to the compound , focusing on their antitumor and monoamine oxidase (MAO) inhibitory properties. This research highlights the compound's relevance in developing potential therapeutic agents due to its biological activity Маркосян et al., 2006.
Pharmacological Evaluation
Another study conducted by Alagarsamy and Murugesan (2007) synthesizes novel derivatives of the compound for evaluating their analgesic and anti-inflammatory properties. This suggests the compound's potential use in pain management and inflammation control Alagarsamy & Murugesan, 2007.
Antimicrobial Activity
El‐Kazak and Ibrahim (2013) synthesized a series of derivatives based on the compound and evaluated their antimicrobial activity against various pathogens, indicating the compound's utility in developing new antimicrobial agents El‐Kazak & Ibrahim, 2013.
Antitumor and Cytotoxicity
A study by Deady et al. (2003) explores the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, a structure related to the compound . This research provides insights into the compound's potential for cancer therapy due to its potent cytotoxic properties against various cancer cell lines Deady et al., 2003.
将来の方向性
New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various types of cancers . This suggests that “N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” and its derivatives could have potential applications in the future development of anticancer drugs .
特性
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-24-19-14-15(21(26)23-16-8-10-17(28-2)11-9-16)7-12-18(19)22(27)25-13-5-3-4-6-20(24)25/h7-12,14,20H,3-6,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYSYHWYFYGVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

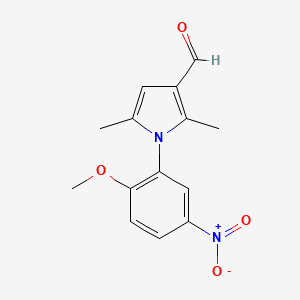
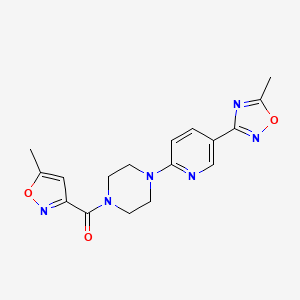
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2838548.png)
![1-(2,4-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2838549.png)
![(Z)-8-(4-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2838553.png)
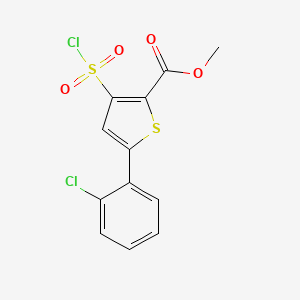
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2838556.png)
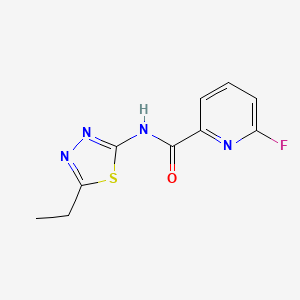
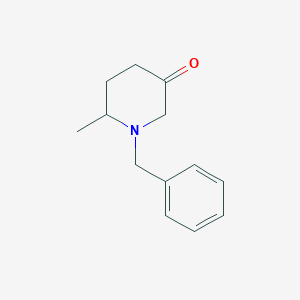
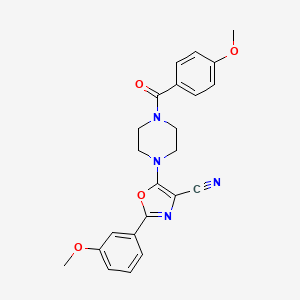
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2838561.png)
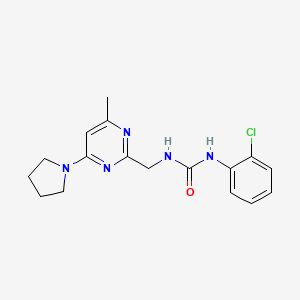
![N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2838563.png)
